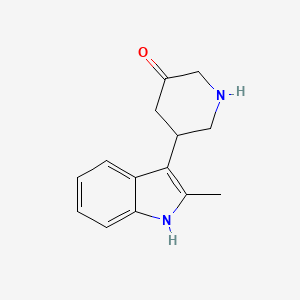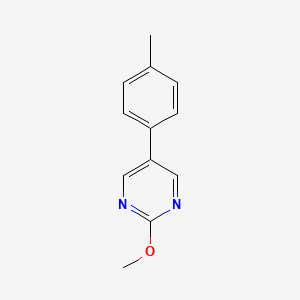![molecular formula C11H10BrNO2S B13930136 3-Bromo-4-(cyclopropylmethyl)-4H-thieno[3,2-B]pyrrole-5-carboxylic acid](/img/structure/B13930136.png)
3-Bromo-4-(cyclopropylmethyl)-4H-thieno[3,2-B]pyrrole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-(cyclopropylmethyl)-4H-thieno[3,2-B]pyrrole-5-carboxylic acid is a heterocyclic compound that features a thieno[3,2-B]pyrrole core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(cyclopropylmethyl)-4H-thieno[3,2-B]pyrrole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a carboxylic acid with a suitable amine, followed by cyclization to form the pyrrole ring . The reaction conditions often require the use of acid catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-(cyclopropylmethyl)-4H-thieno[3,2-B]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.
Aplicaciones Científicas De Investigación
3-Bromo-4-(cyclopropylmethyl)-4H-thieno[3,2-B]pyrrole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-(cyclopropylmethyl)-4H-thieno[3,2-B]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds with similar heterocyclic structures, such as indole derivatives, share some chemical properties and biological activities.
Thieno[3,2-B]pyrrole Derivatives: Other derivatives of thieno[3,2-B]pyrrole may exhibit similar reactivity and applications.
Uniqueness
3-Bromo-4-(cyclopropylmethyl)-4H-thieno[3,2-B]pyrrole-5-carboxylic acid is unique due to the presence of the bromine atom and the cyclopropylmethyl group, which can influence its reactivity and interactions with biological targets. These structural features may confer distinct properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H10BrNO2S |
|---|---|
Peso molecular |
300.17 g/mol |
Nombre IUPAC |
3-bromo-4-(cyclopropylmethyl)thieno[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C11H10BrNO2S/c12-7-5-16-9-3-8(11(14)15)13(10(7)9)4-6-1-2-6/h3,5-6H,1-2,4H2,(H,14,15) |
Clave InChI |
ROGPAODHRCSWRN-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CN2C(=CC3=C2C(=CS3)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2-Chlorophenyl)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B13930055.png)


![4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline](/img/structure/B13930069.png)





![2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13930095.png)




